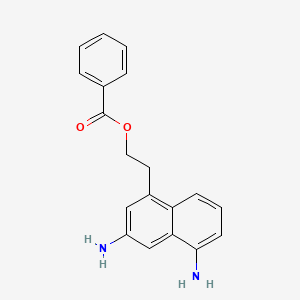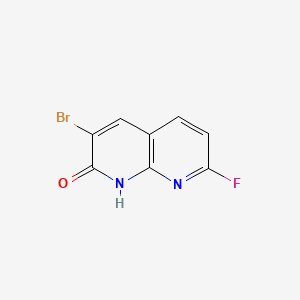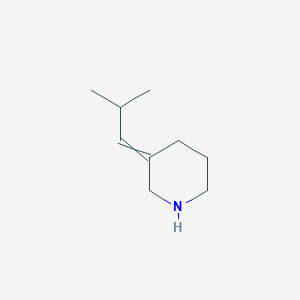![molecular formula C18H29N3O B14788707 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amidation: The final step involves the formation of the amide linkage by reacting the intermediate with an appropriate amine and an activating agent such as carbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(1-benzylpiperidin-4-yl)acetamide
- 2-amino-N-(1-benzylpiperidin-4-ylmethyl)-N-cyclopropylacetamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C18H29N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-3-21(18(22)15(2)19)14-17-9-11-20(12-10-17)13-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14,19H2,1-2H3 |
Clé InChI |
VEZJVAPSNZSHCI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)

![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)


![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)


![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)

![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)

